tert-Butyl cinnamylcarbamate

Overview

Description

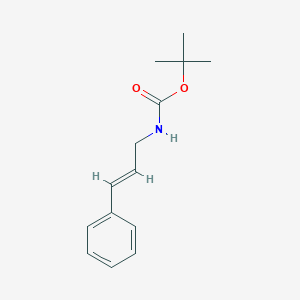

Tert-Butyl cinnamylcarbamate (TBCC) is a white crystalline substance derived from cinnamic acid. It contains a total of 36 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Synthesis Analysis

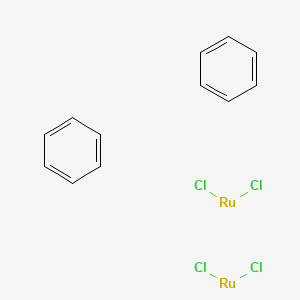

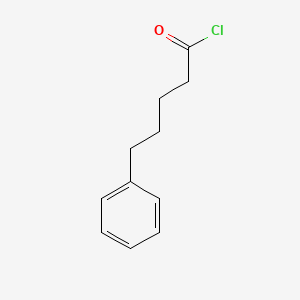

The synthesis of tert-butyl esters, which includes tert-Butyl cinnamylcarbamate, involves protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the liquid-phase oxidation of cinnamyl alcohol over spray-flame synthesized LaCo1–xFexO3 perovskite nanoparticles with tert-butyl hydroperoxide (TBHP) as the oxidizing agent under mild reaction conditions .Molecular Structure Analysis

Tert-Butyl cinnamylcarbamate has a molecular weight of 233.31 g/mol. It contains 36 atoms in total, including 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The molecule has a complex structure with multiple bonds, including aromatic bonds and a six-membered ring .Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl alcohol, a component of tert-Butyl cinnamylcarbamate, is more resistant to oxidation than other isomers of butanol . It can be deprotonated with a strong base to give the alkoxide . The decomposition mechanism of similar compounds involves the cracking of C–O, C–C, N=N double bonds, and C–N bonds .Physical And Chemical Properties Analysis

Tert-Butyl cinnamylcarbamate is a white crystalline substance. The molar heat capacities of a similar compound, (S)-tert-butyl 1-phenylethylcarbamate, were determined to be in the range of 80-380 K, with a solid–liquid phase transition exhibited during the heating process at a melting point of 359.53 K .Scientific Research Applications

Use in Peptide Chemical Synthesis

TBCC, or more generally, tert-butyl amino acid esters, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are still widely utilized in practice, despite the existence of many other methods that were developed for the introduction of the corresponding protecting group .

Safety and Hazards

The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor that causes skin irritation. It is harmful if inhaled and may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not get it in eyes, on skin, or on clothing .

properties

IUPAC Name |

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEHNJIKBMQEPP-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

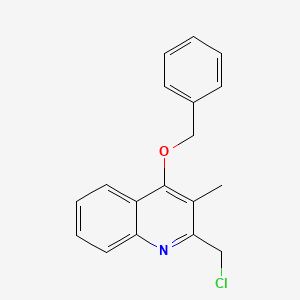

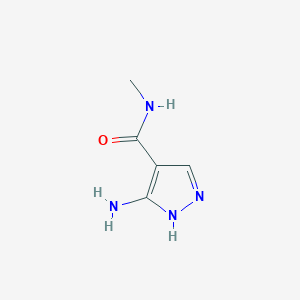

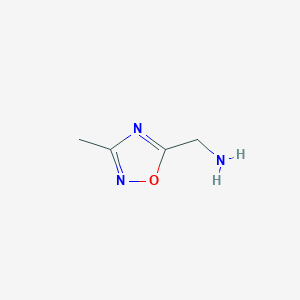

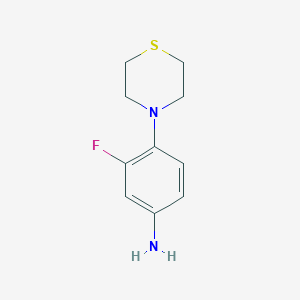

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

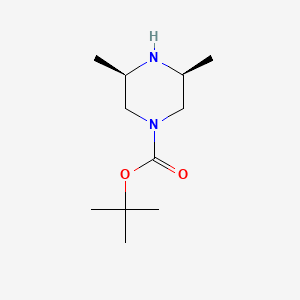

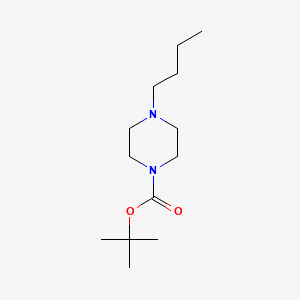

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)